3-Chloro-2-(4-ethylpiperazin-1-yl)aniline

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

SAR inconsistency from uncontrolled halogen/piperazine positional isomer substitutions can derail kinase inhibitor lead optimization and compromise batch-to-batch reproducibility. 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline provides a structurally defined ortho-piperazine/meta-chloro scaffold with a balanced XLogP3 of 2.2 and TPSA of 32.5 Ų, enabling systematic exploration of halogen-bonding contacts at the kinase hinge region without the excessive lipophilicity of bromo or trifluoromethyl congeners. - Ortho-piperazine directs regioselective metalation; chloro enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). - Supplied at ≥95% purity as a solid; available from multiple stock points with room-temperature shipping. - Eliminates generic isomer substitution risks in GPCR and kinase SAR programs.

Molecular Formula C12H18ClN3
Molecular Weight 239.74 g/mol
CAS No. 714282-41-4
Cat. No. B1349145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(4-ethylpiperazin-1-yl)aniline
CAS714282-41-4
Molecular FormulaC12H18ClN3
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=CC=C2Cl)N
InChIInChI=1S/C12H18ClN3/c1-2-15-6-8-16(9-7-15)12-10(13)4-3-5-11(12)14/h3-5H,2,6-9,14H2,1H3
InChIKeyVWFUMOMOAMTOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-(4-ethylpiperazin-1-yl)aniline: A Chloro-Piperazine Aniline Scaffold


3-Chloro-2-(4-ethylpiperazin-1-yl)aniline (C₁₂H₁₈ClN₃, MW 239.74) is a functionalized aniline building block featuring an electron-donating 4-ethylpiperazine moiety at the ortho-position and an electron-withdrawing chloro substituent at the meta-position relative to the primary amine . This substitution pattern creates a push-pull electronic system that modulates both the nucleophilicity of the aniline nitrogen and the lipophilicity of the scaffold, with a calculated XLogP3 of 2.2 and a topological polar surface area of 32.5 Ų [1]. The compound is supplied as a solid with purity specifications typically ranging from 95% to 98%, making it suitable for use as a synthetic intermediate in the development of kinase inhibitors, receptor modulators, and other bioactive molecules where precise control over halogen position and piperazine N-alkylation is required .

Why This Scaffold Cannot Be Interchanged with Isomers or Halogen Variants


Scientific and industrial users cannot assume that structurally similar (ethylpiperazinyl)aniline derivatives are functionally interchangeable. Substitution of the chloro group with bromo or trifluoromethyl analogs, or relocation of the piperazine moiety from the ortho to the meta or para position, fundamentally alters the electronic distribution, steric profile, and hydrogen-bonding capacity of the scaffold . For instance, the ortho-piperazine/meta-chloro arrangement in the target compound establishes a distinct hydrogen-bond acceptor/donor topology and a unique XLogP3 value (2.2) compared to its non-chlorinated ortho-piperazinyl analog (estimated XLogP3 ~1.7) [1]. Such differences translate into divergent binding kinetics, target selectivity profiles, and pharmacokinetic properties in downstream applications—particularly in kinase inhibitor programs where subtle variations in halogen position can determine inhibitor potency and resistance profile . Generic substitution based solely on piperazine-aniline core identity therefore risks introducing uncontrolled variables that compromise experimental reproducibility and SAR interpretation.

Quantitative Differentiation from Closest Analogs


Ortho-Piperazine/Meta-Chloro Pattern vs. Positional Isomers

The target compound positions the 4-ethylpiperazine group ortho to the aniline nitrogen and the chloro substituent meta to the amine. This contrasts with the 3-(4-ethylpiperazin-1-yl)aniline isomer (CAS 314061-78-4), where the piperazine is meta to the amine and no halogen is present, and the 4-(4-ethylpiperazin-1-yl)aniline isomer (CAS 115619-01-7), where the piperazine is para to the amine. The ortho-piperazine/meta-chloro arrangement creates a distinct steric environment around the reactive amine and establishes a unique hydrogen-bond acceptor topology involving the piperazine N4 nitrogen and the chloro substituent . The calculated XLogP3 of 2.2 for the target compound reflects the lipophilicity contribution of the chloro substituent, whereas the non-chlorinated ortho-piperazinyl analog 2-(4-ethylpiperazin-1-yl)aniline exhibits a lower calculated lipophilicity [1]. This difference in lipophilicity and electronic distribution directly influences compound behavior in medicinal chemistry campaigns where balanced polarity is critical for target engagement and membrane permeability .

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Chloro Substituent vs. Bromo, Trifluoromethyl, and Non-Halogenated Analogs

The chloro substituent in the target compound provides a moderate electron-withdrawing effect that fine-tunes the aniline nitrogen's nucleophilicity, whereas the bromo analog (5-bromo-2-(4-ethylpiperazin-1-yl)aniline, MW 284.20) introduces a heavier halogen with distinct cross-coupling reactivity and steric bulk, and the trifluoromethyl analog (2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline, MW 273.3) exerts a strong electron-withdrawing effect that substantially depresses amine basicity . The chloro group also participates in halogen bonding interactions with biological targets—a feature absent in non-halogenated analogs—while avoiding the metabolic liabilities (e.g., CYP-mediated oxidation) and synthetic challenges associated with the bromo and trifluoromethyl congeners [1]. In kinase inhibitor development programs, the choice of halogen profoundly impacts both potency and resistance profiles; chloro-substituted scaffolds have demonstrated balanced properties in lead optimization campaigns where bromo analogs exhibited excessive lipophilicity and trifluoromethyl analogs showed suboptimal binding kinetics .

Synthetic Chemistry Halogen Bonding Cross-Coupling

Intramolecular Hydrogen-Bonding in Ortho vs. Meta/Para Isomers

The ortho-disposition of the 4-ethylpiperazine and primary amine groups in the target compound enables potential intramolecular hydrogen bonding between the aniline NH₂ hydrogens and the piperazine N1 nitrogen—a conformational feature that is geometrically impossible in meta- or para-piperazinyl isomers . This intramolecular interaction stabilizes specific low-energy conformations and modulates the orientation of the ethylpiperazine moiety relative to the aromatic plane. In contrast, 3-(4-ethylpiperazin-1-yl)aniline (meta isomer) and 4-(4-ethylpiperazin-1-yl)aniline (para isomer) lack this intramolecular hydrogen-bonding capability, resulting in distinct conformational ensembles and different presentation of pharmacophoric elements to biological targets . Such conformational differences are critical in receptor-ligand recognition, where the spatial arrangement of hydrogen-bond donors and acceptors determines binding affinity and selectivity .

Conformational Analysis Hydrogen Bonding Receptor Binding

High-Value Application Scenarios


Kinase Inhibitor Lead Optimization with Balanced Lipophilicity and Halogen Bonding

The ortho-piperazine/meta-chloro substitution pattern and moderate XLogP3 (2.2) make this compound an ideal scaffold for kinase inhibitor programs where balanced lipophilicity and specific halogen-bonding contacts are critical for potency and selectivity. The chloro substituent enables exploration of halogen-bonding interactions with kinase hinge regions or hydrophobic back pockets—interactions that non-halogenated analogs cannot engage—while avoiding the excessive lipophilicity (ΔXLogP3 ≈ +0.5 vs. non-halogenated ortho analog) and metabolic instability often associated with bromo or trifluoromethyl congeners. The ortho-piperazine geometry additionally stabilizes conformations favorable for binding to ATP-binding pockets, a feature documented in related kinase inhibitor scaffolds .

SAR Studies on Positional Isomer Effects

The unique ortho-piperazine/meta-chloro arrangement enables systematic SAR investigations of how piperazine position and halogen substitution pattern influence biological activity. By comparing this compound against the meta-piperazine (3-(4-ethylpiperazin-1-yl)aniline) and para-piperazine (4-(4-ethylpiperazin-1-yl)aniline) isomers, researchers can deconvolute the contributions of intramolecular hydrogen bonding, steric shielding, and electronic modulation to target binding. Such studies are particularly valuable in GPCR and kinase programs, where subtle changes in substitution pattern can dramatically alter selectivity profiles and functional efficacy .

Synthetic Methodology via Ortho-Directed Metalation and Cross-Coupling

The ortho-piperazine group acts as a directing group for regioselective ortho-metalation, enabling further functionalization of the aromatic ring at positions adjacent to the piperazine. Simultaneously, the chloro substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are not accessible with non-halogenated analogs. The moderate electron-withdrawing nature of chlorine also tempers the nucleophilicity of the aniline nitrogen, facilitating selective N-functionalization without competing ring halogenation. This dual reactivity profile makes the compound a valuable building block for constructing more complex, diversely functionalized molecular architectures in parallel synthesis and library production [1].

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